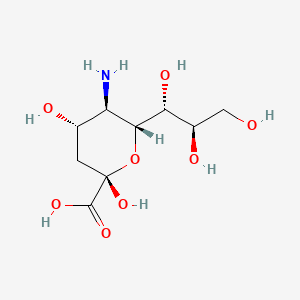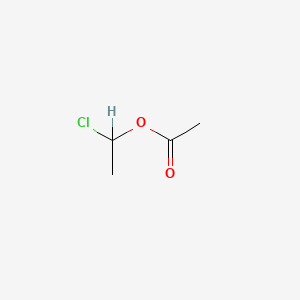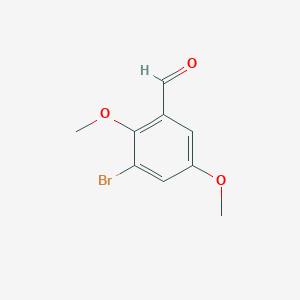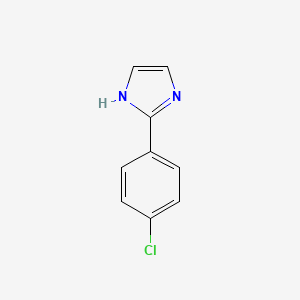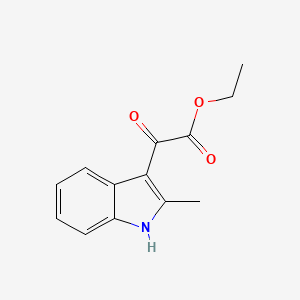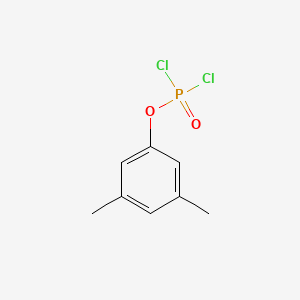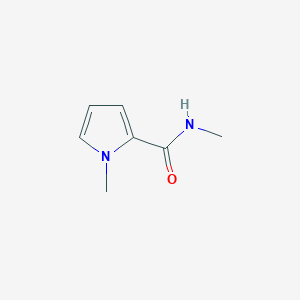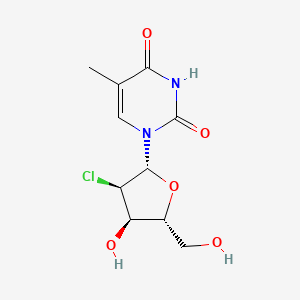
2'-Chlorothymidine
Vue d'ensemble
Description
2’-Chlorothymidine is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA . They can be used to label cells and track DNA synthesis .
Synthesis Analysis
The synthesis of 2’-Chlorothymidine involves the reaction of 2,2’-anhydro-5-methyluridine with hydrogen chloride in N,N-dimethyl acetamide at 60°C for 5 hours . The reaction mixture is then distilled off under reduced pressure, and the residue is added with water and beaten for 1 hour at 50°C. The mixture is cooled to room temperature, filtered, and the solid is collected .Molecular Structure Analysis
The molecular formula of 2’-Chlorothymidine is C10H13ClN2O5 . Its average mass is 276.674 Da and its mono-isotopic mass is 276.051300 Da .Chemical Reactions Analysis
The chemical reactions involving 2’-Chlorothymidine are primarily related to its role as a thymidine analogue. It has insertional activity towards replicated DNA, which means it can be incorporated into DNA during replication .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Chlorothymidine are closely related to its molecular structure. As a thymidine analogue, it shares many of the properties of thymidine, including its ability to be incorporated into DNA .Applications De Recherche Scientifique
Radiation Response Modification
2'-Chlorothymidine (2'-Cl-TdR) has been studied for its effects on cell killing induced by X-rays and ultraviolet (UV) light. In experiments involving Chinese hamster V-79 cells, both 2'-Cl-TdR and its parent compound, thymidine, were found to enhance the killing efficiency of X-rays and UV light. This enhancement was dependent on the presence of thymidine kinase, suggesting the importance of phosphorylation in the radiation response mechanism. The unique effect of 2'-Cl-TdR, independent of phosphorylation, indicates a distinct mechanism of action (Murai, Kubo, Kuwabara, Itoh, Yoshii, & Sato, 1985).
Genotoxicity in Water Treatment
2-Chloropyridine (2-CPY), a related compound, has been identified in water treatment processes and its genotoxicity has been investigated. Studies on the effects of UV irradiation on 2-CPY solutions reveal that the treatment generates genotoxic products, emphasizing the need for understanding the consequences of water treatment processes on compound toxicity (Vlastos, Skoutelis, Theodoridis, Stapleton, & Papadaki, 2010).
Thermostabilization of tRNA
Research on 2-Thioribothymidine (s2T), a modification of this compound found in tRNAs of extreme thermophilic microorganisms, demonstrates its role in thermostabilizing the three-dimensional structure of tRNA. The sulfur atom of s2T in tRNA, derived from cysteine or sulfate, contributes to the thermal adaptation of protein synthesis in these organisms. This research highlights the significance of modified nucleosides in the stability and function of RNA in extreme conditions (Shigi, Suzuki, Terada, Shirouzu, Yokoyama, & Watanabe, 2006).
Conformational Stability in Thermophile tRNAs
The conformational stability of 2-thioribothymidine in tRNAs from thermophiles has been studied using CD and NMR techniques. The findings suggest that the modified nucleoside has an inherent stability in its 3′-endo-gg-anti form, which likely contributes to the overall thermostability of tRNA in thermophilic organisms (Watanabe, Yokoyama, Hansske, Kasai, & Miyazawa, 1979).
Photochemical Reactions and Free Radical Formation
Studies on the photochemical reactions of this compound have provided insights into the formation of free radicals. The reactions of hydrated electrons with this compound were examined, revealing the generation of free radicals at specific positions of the molecule. This research contributes to the understanding of the photochemical behavior of halogenated nucleosides and their potential biological implications (Kuwabara, Yoshii, & Itoh, 1983).
Mécanisme D'action
Orientations Futures
The future directions of 2’-Chlorothymidine research could involve further exploration of its properties and potential applications. For example, its ability to label cells and track DNA synthesis could be useful in various fields of biological research .
Relevant Papers
- “Effects of 2′-Chlorothymidine on Chinese Hamster Cells Irradiated” discusses the effects of 2’-Chlorothymidine on cell killing induced by X and UV-irradiation .
- “Therapeutic peptides: current applications and future directions” discusses the current applications and future directions of therapeutic peptides .
Propriétés
IUPAC Name |
1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQACLYZYXSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970224 | |
| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54898-34-9 | |
| Record name | NSC529514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





